4-(4-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Description
This compound features a pyrimidine core substituted at position 4 with a piperazine group linked to a 2,3,5,6-tetramethylphenylsulfonyl moiety and at position 6 with a trifluoromethyl group.
- Core structure: Pyrimidine (C₄H₃N₂) with trifluoromethyl (CF₃) at position 6.
- Substituent at position 4: A piperazine ring (C₄H₈N₂) connected via a sulfonyl (SO₂) bridge to a 2,3,5,6-tetramethylphenyl group (C₁₀H₁₂).
- Estimated molecular formula: C₁₉H₂₂F₃N₄O₂S (based on structural analogues like CAS 2034603-14-8 in ).
Properties
IUPAC Name |
4-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4O2S/c1-12-9-13(2)15(4)18(14(12)3)29(27,28)26-7-5-25(6-8-26)17-10-16(19(20,21)22)23-11-24-17/h9-11H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUIMSILUYSXMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine , with the CAS number 2034344-14-2 , has garnered attention in recent research due to its potential biological activities. This article delves into its synthesis, biological evaluations, and various activities, including antifungal, insecticidal, and anticancer properties.
The molecular formula of the compound is with a molecular weight of 428.5 g/mol . The structure features a trifluoromethyl group and a piperazine moiety, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 428.5 g/mol |
| CAS Number | 2034344-14-2 |
Anticancer Activity
Recent studies have indicated that derivatives of trifluoromethyl pyrimidines exhibit significant anticancer properties. In particular, compounds similar to the one under investigation have shown efficacy against various cancer cell lines:
- Cell Lines Tested : PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), A549 (lung cancer).
- Dosage : Effective at concentrations as low as 5 µg/mL.
- Comparison : Some compounds demonstrated lower activity than doxorubicin but still showed promise for further development .
Antifungal and Insecticidal Activity
The compound's structural features suggest potential antifungal and insecticidal activities. A study evaluating related trifluoromethyl pyrimidine derivatives reported:
- Antifungal Testing : Compounds exhibited varying degrees of activity against fungal strains such as Botrytis cinerea and Fusarium spp..
- Insecticidal Testing : Efficacy was assessed against pests like Spodoptera frugiperda, with some derivatives showing mortality rates comparable to established insecticides like chlorantraniliprole .
Molecular docking studies provide insights into the mechanism by which these compounds exert their biological effects. For instance:
- Binding Affinity : The interaction with specific enzymes or receptors can elucidate the mode of action.
- Hydrogen Bonding : Certain derivatives were shown to form hydrogen bonds with critical amino acids in target proteins, enhancing their inhibitory effects on cancer cell proliferation and microbial growth .
Study 1: Synthesis and Evaluation of Trifluoromethyl Pyrimidine Derivatives
A comprehensive study synthesized several trifluoromethyl pyrimidine derivatives, including the compound . The evaluation included:
- Synthesis Methodology : Multi-step synthesis involving amide formation.
- Bioassays : Conducted to determine antifungal and anticancer properties.
- Results : Some derivatives exhibited promising bioactivity, warranting further investigation into their therapeutic potential .
Study 2: Anticancer Efficacy Against Specific Cell Lines
In another detailed study focusing on anticancer properties:
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Inferred formula based on structural analogues.
Key Findings:
The tert-butyl group in ’s compound balances lipophilicity and solubility, a trait absent in the target compound .
Electronic Effects :
- Electron-withdrawing groups (e.g., sulfonyl in the target compound, nitro in ) stabilize the pyrimidine ring, influencing reactivity and binding affinity .
- Methoxy groups in ’s compound donate electron density, altering electronic distribution compared to the target’s methyl-dominated substituent .
Synthetic Accessibility :
- Sulfonylation of piperazine (e.g., using 2,3,5,6-tetramethylphenylsulfonyl chloride) is a likely synthetic step, analogous to methods described for dimethoxyphenyl derivatives .
- The trifluoromethyl group at position 6 is a common feature across analogues, suggesting shared synthetic routes for CF₃ introduction .
Biological Implications: Sulfonamide-containing compounds (e.g., ) are frequently associated with antimicrobial or kinase-inhibitory activity, though specific data for the target compound remain unexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
